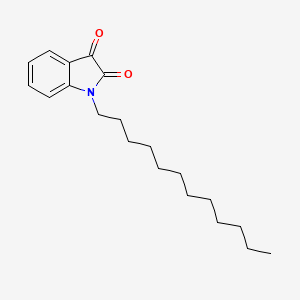

1-Dodecylindoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H29NO2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

1-dodecylindole-2,3-dione |

InChI |

InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-13-16-21-18-15-12-11-14-17(18)19(22)20(21)23/h11-12,14-15H,2-10,13,16H2,1H3 |

InChI Key |

GQEQKTGRIPEAKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |

Origin of Product |

United States |

Synthetic Approaches to 1 Dodecylindoline 2,3 Dione

Classical Synthetic Methodologies for N-Alkylated Indoline-2,3-diones

The foundational methods for synthesizing N-alkylated indoline-2,3-diones, including the dodecyl derivative, have traditionally relied on direct alkylation of the isatin (B1672199) core or building the heterocyclic system from acyclic precursors.

Alkylation Strategies at the N1-Position using Dodecyl Halides

The most direct route to 1-dodecylindoline-2,3-dione involves the N-alkylation of isatin (1H-indole-2,3-dione) with a dodecyl halide, such as dodecyl bromide or iodide. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the isatin, thereby generating the isatin anion which then acts as the nucleophile. mdpi.commdpi.com

Commonly employed bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). mdpi.commdpi.com The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) being frequently utilized. mdpi.commdpi.comimist.ma For instance, the reaction of 5-chloroisatin (B99725) with various bromoalkanes, including those with long alkyl chains, has been successfully performed in DMF with potassium carbonate and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB). imist.maresearchgate.net This method has yielded products in good yields, demonstrating its applicability for preparing long-chain N-alkylated isatins. imist.ma

One reported synthesis of 5-bromo-1-dodecyl-indoline-2,3-dione from 5-bromoisatin (B120047) achieved a 74% yield. rsc.org Another study describes the N-alkylation of 5-chloro-1H-indole-2,3-dione with dodecyl bromide using potassium carbonate in DMF with tetra-n-butylammonium bromide as a phase transfer catalyst, which resulted in an 85% yield of 5-chloro-1-dodecylindoline-2,3-dione. imist.ma

Table 1: Examples of Classical N-Alkylation of Isatin Derivatives with Dodecyl Halides

| Isatin Derivative | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromoisatin | Dodecyl Bromide | - | - | 74 | rsc.org |

| 5-Chloro-1H-indole-2,3-dione | Dodecyl Bromide | K2CO3 / TBAB | DMF | 85 | imist.ma |

Precursor Synthesis and Cyclization Protocols for the Indoline-2,3-dione Core

An alternative to direct alkylation is the synthesis of the indoline-2,3-dione core from acyclic precursors that already contain the N-dodecyl group. The Sandmeyer methodology is a classical approach for synthesizing isatin and its derivatives. researchgate.net This process typically involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid to yield the indoline-2,3-dione. researchgate.net To synthesize this compound via this route, N-dodecylaniline would be the required starting material.

Other cyclization methods include the Stolle, Gassman, and Martinet procedures, which are established routes for forming the isatin ring system. nih.gov For example, the cyclization of N-{substituted phenyl}glyoxalamide oximes, prepared from substituted anilines, can be achieved using strong mineral acids to form the indoline-2,3-dione structure.

Modern and Sustainable Synthetic Protocols

In recent years, there has been a shift towards developing more efficient, environmentally friendly, and catalytic methods for the synthesis of N-alkylated indoline-2,3-diones.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to organic synthesis to reduce waste and energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. The N-alkylation of isatin has been shown to be significantly faster under microwave irradiation compared to conventional heating. mdpi.com Reactions performed with potassium carbonate or cesium carbonate in a minimal amount of DMF or N-methyl-2-pyrrolidinone (NMP) have provided excellent results for various alkyl halides. mdpi.com These methods offer noteworthy advantages in terms of reduced reaction times and potentially higher yields. mdpi.com

Solvent-free "grinding" methods represent another green approach. For instance, the synthesis of quinoxaline-2,3-dione derivatives has been achieved in a one-pot reaction at room temperature by grinding the reactants together, offering excellent atom economy. ias.ac.in While not specifically reported for this compound, this methodology holds promise for a more sustainable synthesis.

Catalytic Methodologies in N-Alkylated Indoline-2,3-dione Formation

The use of catalysts can enhance the efficiency and selectivity of N-alkylation reactions. Phase-transfer catalysis (PTC) is a well-established technique that facilitates the reaction between reactants in different phases. imist.maresearchgate.net As mentioned earlier, the use of tetra-n-butylammonium bromide (TBAB) has been effective in the synthesis of N-alkylated 5-chloroisatins. imist.ma

More recently, heterogeneous catalysts have been developed for the N-alkylation of isatin. mdpi.com A bifunctional ionic liquid embedded in mesoporous SBA-15 has been used as a recyclable catalyst for the synthesis of N-alkylated indoline-2,3-diones under mild conditions, affording excellent yields in a short time. mdpi.com This catalyst was shown to be reusable for up to seven cycles with consistent activity, highlighting its potential for sustainable industrial applications. mdpi.com

Organocatalysis also offers a metal-free approach to N-alkylation. Prolinol-derived catalysts have been used for the asymmetric N-alkylation of isatins with enals, providing chiral N-alkylated products in good yields and with high enantioselectivity. rsc.org While this specific example does not use a dodecyl group, it demonstrates the potential of organocatalysis in this field.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of base, solvent, temperature, and reaction time.

Systematic studies often involve screening different bases, such as alkali metal carbonates (K2CO3, Cs2CO3) and hydrides (NaH), in various solvents like DMF, acetonitrile, and THF. mdpi.commdpi.com For instance, in the microwave-assisted N-alkylation of isatin, a comparison of different bases and solvents revealed that K2CO3 or Cs2CO3 in DMF or NMP gave the best results. mdpi.com

The effect of temperature is also significant. While some classical methods require elevated temperatures for extended periods, modern catalytic approaches often allow for milder conditions. mdpi.commdpi.com For example, the use of a DABCOIL@SBA-15 catalyst enabled the N-alkylation of isatin at mild temperatures. mdpi.com

The optimization process can be guided by systematic experimental design and, more recently, by machine learning algorithms that can predict optimal reaction conditions with a reduced number of experiments. beilstein-journals.org For the synthesis of this compound, a careful optimization of the N-alkylation of isatin with dodecyl bromide would likely involve a matrix of experiments varying the base, solvent, temperature, and catalyst to achieve the highest possible yield and purity.

Table 2: Summary of Optimized Conditions for N-Alkylation of Isatins

| Method | Catalyst/Base | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | K2CO3 or Cs2CO3 | DMF or NMP | - | Rapid reaction times | mdpi.com |

| Heterogeneous Catalysis | DABCOIL@SBA-15 | - | Mild | Recyclable catalyst, high yield | mdpi.com |

| Phase-Transfer Catalysis | K2CO3 / TBAB | DMF | Room Temp | Good yields for long-chain alkyls | imist.ma |

| Organocatalysis | Prolinol derivative | - | - | High enantioselectivity | rsc.org |

Challenges and Advancements in this compound Synthesis

The primary method for synthesizing this compound is through the N-alkylation of isatin. scispace.comnih.govajprd.com This seemingly straightforward reaction, however, presents several challenges that researchers have actively sought to overcome.

Traditional synthetic routes often require prolonged reaction times and elevated temperatures, which can lead to the degradation of the product and the formation of impurities. ajprd.com The purification of this compound from the reaction mixture can also be a complex process, often requiring chromatographic techniques to isolate the pure compound. rsc.org

To address these challenges, significant advancements have been made in the synthetic methodologies for N-substituted isatins, including this compound. One of the notable advancements is the use of microwave-assisted synthesis. nih.gov This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov

The choice of base and solvent system is also crucial for optimizing the reaction. Studies have explored a variety of bases, including potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), in solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP). scispace.comnih.govtandfonline.com The selection of the appropriate combination can significantly influence the reaction's outcome. For instance, the use of K₂CO₃ in DMF is a commonly reported method for the N-alkylation of isatin. scispace.com

Another area of advancement involves the use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB). rsc.orgiucr.org These catalysts facilitate the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction rate. A study reported the synthesis of this compound by reacting isatin with 1-bromododecane (B92323) in DMF in the presence of potassium carbonate and a catalytic amount of TBAB, with the reaction being stirred for 48 hours. iucr.org

Furthermore, copper-catalyzed N-alkylation methods have been developed, offering an alternative route to N-substituted isatins. rsc.org These methods can sometimes provide better yields and proceed under milder conditions compared to traditional approaches.

The table below summarizes some of the reported synthetic conditions for the preparation of this compound and related N-alkylated isatins, highlighting the diversity of approaches.

| Starting Material | Alkylating Agent | Base | Solvent | Catalyst/Additive | Conditions | Yield | Reference |

| Isatin | 1-Bromododecane | K₂CO₃ | DMF | TBAB | 48h, RT | - | iucr.org |

| Isatin | Alkyl Halides | K₂CO₃ / Cs₂CO₃ | DMF / NMP | - | Microwave | - | nih.gov |

| Isatin | Alkyl/Benzyl (B1604629) Halide | K₂CO₃ | DMF | - | 12h, 80°C | ~95% | scispace.com |

| Isatin | Bromide Compounds | NaH | DMF | - | - | 30-60% | nih.gov |

| 5-Chloroisatin | Dodecyl Bromide | K₂CO₃ | DMF | BTBA | 48h, RT | 85% | imist.ma |

| (2-halophenyl)acetic acid derivative | Dodecylamine | - | CH₂Cl₂ | (COCl)₂ | 0°C to RT | - | rsc.org |

Table 1. Synthetic Conditions for this compound and Related Compounds

Recent research has also focused on developing more environmentally friendly and efficient synthetic protocols. This includes exploring greener solvents and catalyst systems to minimize waste and energy consumption. The continuous refinement of these synthetic strategies is crucial for making this compound more accessible for further research and potential applications.

Advanced Spectroscopic and Crystallographic Methods for the Structural Characterization of 1 Dodecylindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For 1-Dodecylindoline-2,3-dione, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are instrumental in assigning the specific protons and carbons within the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. In a typical analysis, the aromatic protons of the indoline-2,3-dione core resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the carbonyl groups. For a related compound, 6-bromo-1-dodecylindoline-2,3-dione, the aromatic protons appear as multiplets in the range of δ 7.61-7.70 ppm. rsc.org

The protons of the dodecyl chain appear in the upfield region. The methylene (B1212753) group directly attached to the nitrogen atom (N-CH₂) is typically observed as a triplet around δ 3.68-3.72 ppm. rsc.orgimist.ma The other methylene groups of the long alkyl chain produce a complex multiplet or a broad singlet in the region of δ 1.23-1.38 ppm. rsc.orgimist.ma The terminal methyl group (CH₃) of the dodecyl chain characteristically appears as a triplet at approximately δ 0.86-0.87 ppm. rsc.orgimist.ma

Table 1: ¹H NMR Spectral Data for this compound derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic CH | 7.51-7.55 | d | 3 | imist.ma |

| Aromatic CH | 6.82 | d | 9 | imist.ma |

| N-CH₂ | 3.69 | t | 9 | imist.ma |

| -(CH₂)₁₀- | 1.23-1.70 | m | - | imist.ma |

| Terminal CH₃ | 0.86 | t | 6 | imist.ma |

Note: Data is for 5-chloro-1-dodecylindoline-2,3-dione as a representative example.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbons (C=O) of the indoline-2,3-dione moiety are the most deshielded, appearing at the lowest field, typically in the range of δ 157-185 ppm. rsc.orgimist.ma Specifically, the C-2 carbonyl has been observed around δ 157.9 ppm and the C-3 carbonyl around δ 182.2 ppm for a bromo-substituted analog. rsc.org

The aromatic carbons of the benzene (B151609) ring are found between δ 110 and 152 ppm. rsc.orgimist.ma The carbon of the N-CH₂ group of the dodecyl chain resonates around δ 40.4 ppm. rsc.orgimist.ma The carbons of the internal methylene groups of the dodecyl chain appear as a series of peaks between δ 22 and 32 ppm, while the terminal methyl carbon is the most shielded, appearing at approximately δ 14 ppm. rsc.orgimist.ma

Table 2: ¹³C NMR Spectral Data for this compound derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (ketone) | 184.39 | imist.ma |

| C=O (amide) | 162.95 | imist.ma |

| Aromatic C (quaternary) | 118.17-149.63 | imist.ma |

| Aromatic CH | 111.44-137.64 | imist.ma |

| N-CH₂ | 40.49 | imist.ma |

| -(CH₂)₁₀- | 22.70-31.93 | imist.ma |

| Terminal CH₃ | 14.13 | imist.ma |

Note: Data is for 5-chloro-1-dodecylindoline-2,3-dione as a representative example.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent protons in the aromatic ring and along the dodecyl chain, confirming their connectivity. For instance, the N-CH₂ protons would show a correlation with the adjacent CH₂ group in the alkyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.eduyoutube.com This is invaluable for assigning the signals of the dodecyl chain, linking each proton signal to its corresponding carbon signal. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons. For example, the protons of the N-CH₂ group would show an HMBC correlation to the C-7a and C-2 carbons of the indoline (B122111) ring, confirming the point of attachment of the dodecyl chain. youtube.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated exact mass of possible formulas. nelsonlabs.com For instance, the molecular formula of 6-bromo-1-dodecylindoline-2,3-dione, C₂₀H₂₈BrNO₂, was confirmed by HRMS with a calculated mass of 393.1303 and a found mass of 393.1307 for the molecular ion (M+). rsc.org This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comchromatographyonline.com

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information. libretexts.orgchemguide.co.uk For N-alkylated isatin (B1672199) derivatives, common fragmentation pathways involve the cleavage of the alkyl chain. The loss of the dodecyl chain from this compound would result in a significant fragment corresponding to the isatin core. Further fragmentation of the indoline-2,3-dione ring system, such as the loss of one or two molecules of carbon monoxide (CO), is a characteristic fragmentation pattern for isatins. researchgate.netraco.cat The analysis of these fragments helps to piece together the structure of the original molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Electronic States

In the context of this compound, IR spectroscopy is instrumental in identifying the characteristic functional groups. The IR spectrum would prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety. Typically, ketones and amides show strong C=O stretching bands in the region of 1650-1800 cm⁻¹. For N-substituted isatins, two distinct C=O stretching frequencies are expected due to the α-keto and γ-lactam carbonyl groups. For instance, in a related compound, 5-chloro-1-dodecylindoline-2,3-dione, the C=O and N-C=O groups show characteristic peaks in the ¹³C NMR spectrum at 184.39 ppm and 162.95 ppm, respectively, which correlates with the vibrational frequencies observed in IR spectroscopy. imist.ma The long dodecyl chain would be identified by the characteristic C-H stretching vibrations of its methylene (CH₂) and methyl (CH₃) groups, typically appearing in the 2850-2960 cm⁻¹ region. vscht.cz Aromatic C-H and C=C stretching vibrations from the indole (B1671886) ring would also be present. vscht.cz

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. researchgate.net It can provide detailed information about the carbon skeleton and the electronic environment of the molecule. nih.gov For this compound, Raman spectra would also show the characteristic carbonyl stretches, which are often strong in Raman as well. The aromatic ring vibrations of the indoline system would give rise to distinct bands. The differentiation between polymorphic forms of a crystalline solid is an area where Raman spectroscopy can be particularly insightful, as different crystal packing can lead to subtle shifts in the vibrational frequencies. spectroscopyonline.com

Table 1: Expected IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (α-keto) | Stretching | ~1760 | IR, Raman |

| C=O (γ-lactam) | Stretching | ~1740 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-2960 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C=C (Aromatic) | Stretching | 1400-1600 | IR, Raman |

| C-N | Stretching | 1180-1360 | IR |

Note: The exact wavenumbers are dependent on the specific molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. imist.ma For this compound, single-crystal X-ray diffraction analysis provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure is further stabilized by intermolecular C-H···O hydrogen bonds, which link adjacent molecules to form a three-dimensional network. iucr.org These non-covalent interactions are crucial in determining the solid-state properties of the compound. The structure of this compound has been found to be isotypic with its homolog, 1-octylindoline-2,3-dione. iucr.orgresearchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₂₉NO₂ | iucr.org |

| Molecular Weight | 315.44 g/mol | iucr.org |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 22.7208 (3) | nih.gov |

| b (Å) | 4.7189 (1) | nih.gov |

| c (Å) | 15.8254 (1) | nih.gov |

| β (°) | 106.827 (1) | nih.gov |

| Volume (ų) | 1624.10 (4) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 123 | iucr.org |

| R-factor | 0.035 | iucr.org |

This data is for a homolog, 1-decylindoline-2,3-dione, which is structurally very similar. nih.gov A study on this compound at 123 K reported an R factor of 0.035. iucr.org

Chiroptical Spectroscopy (If applicable for specific this compound derivatives with chiral centers)

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. nih.govrsc.org The parent compound, this compound, does not possess a chiral center and is therefore achiral.

However, if a chiral center were introduced into the this compound structure, for instance, by modification of the dodecyl chain or the indole ring with a chiral substituent, chiroptical spectroscopy would become an invaluable tool for assigning the absolute configuration of the resulting enantiomers. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the spatial arrangement of chromophores. researchgate.net VCD, the infrared counterpart, provides stereochemical information from the vibrational transitions of the molecule. researchgate.net

For hypothetical chiral derivatives of this compound, the isatin chromophore would be a key contributor to the ECD spectrum. The coupling between the electronic transitions of the isatin moiety and any other chromophores in the molecule would produce characteristic Cotton effects, the signs and magnitudes of which could be used to determine the absolute configuration, often with the aid of quantum-mechanical calculations. researchgate.net

Chemical Transformations and Reaction Mechanisms of 1 Dodecylindoline 2,3 Dione

Reactivity at the Carbonyl Centers (C2 and C3)

The isatin (B1672199) core of 1-dodecylindoline-2,3-dione contains two carbonyl groups at the C2 and C3 positions, which are the primary sites for chemical reactions. The chemoselectivity of these reactions is influenced by the nature of the attacking nucleophile, the solvent, and reaction conditions. scielo.br The C3 carbonyl typically exhibits ketone-like properties and is more electrophilic than the C2 carbonyl, which is part of an amide linkage.

Nucleophilic Addition Reactions

The electrophilic C3-carbonyl is susceptible to attack by various nucleophiles. scielo.br While the initial products of nucleophilic addition can sometimes be isolated, they often undergo subsequent reactions. The nature of the substituent on the indole (B1671886) nitrogen, in this case, the dodecyl group, can influence the reactivity of the carbonyl centers. scielo.br

Condensation Reactions

A significant class of reactions for this compound involves condensation at the C3-carbonyl position. These reactions typically occur with compounds containing an active methylene (B1212753) group or with amine derivatives.

A notable example is the reaction with hydrazine (B178648) hydrate (B1144303) and phenylhydrazine. When this compound is refluxed in ethanol (B145695) with these reagents, it yields the corresponding 3-hydrazono and 3-phenylhydrazono derivatives. tandfonline.com This transformation involves the nucleophilic attack of the hydrazine at the C3 carbonyl, followed by the elimination of a water molecule to form a C=N double bond.

Another important condensation is the indophenine reaction, where the isatin derivative reacts with electron-rich aromatic or heteroaromatic compounds. For instance, this compound can be condensed with thiophene (B33073) in the presence of a strong acid like sulfuric acid. rsc.org This reaction forms intensely colored products and is utilized in the synthesis of materials for organic electronics. rsc.orgacs.org

Table 1: Examples of Condensation Reactions with this compound and its Analogs

| Reactant | Co-reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrazine hydrate | Ethanol, reflux | This compound-3-hydrazone | tandfonline.com |

| This compound | Phenylhydrazine | Ethanol, reflux | This compound-3-phenylhydrazone | tandfonline.com |

| This compound | Thiophene | Concentrated H2SO4, Toluene, r.t. | (3Z,3'Z)-3,3'-((E)-5H,5'H-[2,2'-bithiophenylidene]-5,5'-diylidene)bis(1-dodecylindolin-2-one) | rsc.org |

Reactivity at the Indole Nitrogen (N1) and Alkyl Chain

The presence of the dodecyl group at the N1 position significantly influences the compound's properties and reactivity. The N-alkylation of the isatin core is a crucial step in its synthesis, often achieved by reacting the isatin anion with an alkyl halide. scielo.brnih.gov Once the dodecyl group is attached, the N1 position is no longer a reactive site for typical N-alkylation or N-acylation reactions under standard conditions. This substitution reduces the lability of the isatin nucleus toward bases compared to the parent isatin. nih.gov

Potential for Further Functionalization of the Dodecyl Group

The dodecyl group is a long, saturated hydrocarbon chain, which is generally chemically inert, similar to an alkane. Its primary role is to impart solubility in nonpolar organic solvents and to influence the solid-state packing and electronic properties in materials science applications. rsc.org Direct functionalization of the dodecyl chain is challenging and not commonly reported for this specific molecule. Theoretically, the chain could undergo free-radical reactions, such as halogenation, under harsh conditions (e.g., UV light), but such transformations would likely be unselective and could potentially degrade the isatin core.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the indoline-2,3-dione ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are directed by the existing substituents: the acyl group at C4 and the lactam (amide) group fused to the ring. To achieve specific substitutions, it is common to start with a pre-functionalized isatin.

For example, modern cross-coupling reactions can be performed on halogenated derivatives of this compound. Starting with 5-bromo-1-dodecylindoline-2,3-dione, palladium-catalyzed reactions such as Suzuki and Stille couplings can be used to introduce new carbon-carbon bonds onto the aromatic ring. acs.org These methods are powerful for synthesizing complex derivatives, such as polymers and bi-isatin compounds for materials science research. acs.org

Table 2: Palladium-Catalyzed Reactions on 5-Bromo-1-dodecylindoline-2,3-dione

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 1-Dodecyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione | [Pd(dppf)2Cl2], K2CO3 | 1,1′-Didodecyl-[5,5′-biindoline]-2,2′,3,3′-tetraone | acs.org |

| Stille Coupling | 2,5-Bis(trimethylstannyl)thiophene | Pd2(dba)3, P(o-tol)3 | 5,5′-(Thiophene-2,5-diyl)bis(this compound) | acs.org |

Ring-Opening and Rearrangement Reactions

The isatin ring system can undergo ring-opening reactions under specific conditions. For instance, isatins without a substituent on the nitrogen can react with N-alkylureas in the presence of an acid catalyst, leading to a ring-opening and subsequent rearrangement to form spiro-quinazolines. acs.org

However, the presence of the N-dodecyl group in this compound prevents this type of transformation. Studies have shown that N-substituted isatins, such as 1-methylindoline-2,3-dione, fail to yield the spiro product under these conditions. acs.org This highlights that the N-H proton of the isatin is crucial for this particular reaction pathway. Therefore, this compound is stable against this acid-catalyzed ring-opening with ureas, a feature attributable to the robust N-alkyl bond. nih.govacs.org

Mechanistic Studies of this compound in Organic Reactions

The chemical behavior of this compound is characterized by several key reaction types, each with distinct mechanistic pathways. The electrophilic C3-keto group is the most reactive site, readily undergoing condensation and cycloaddition reactions.

Knoevenagel Condensation: This is a classic reaction for isatin derivatives, involving the C3-carbonyl. The mechanism begins with a base, often a weak amine like piperidine (B6355638) or an inorganic base like potassium carbonate, abstracting a proton from an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z). wikipedia.orgpw.live This generates a stabilized enolate ion. The enolate then acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon of this compound. wikipedia.orgyoutube.com This addition step is followed by a dehydration reaction, which eliminates a molecule of water to form a stable α,β-unsaturated product. wikipedia.orgsci-hub.se The high reactivity of the active methylene compound typically prevents the self-condensation of aldehydes or ketones that might be used in the reaction. pw.live

Paterno-Büchi Reaction (Photocycloaddition): In the presence of ultraviolet light, the C2-carbonyl group of the isatin moiety can be excited to a triplet n-π* state. rsc.orgchemistnotes.com This excited state then reacts with an alkene in a [2+2] photocycloaddition to form a four-membered ether ring known as an oxetane. organic-chemistry.orgwikipedia.org The mechanism is generally non-concerted and proceeds through a 1,4-biradical intermediate. chemistnotes.com The regioselectivity of the cycloaddition is determined by the relative stability of the two possible biradical intermediates that can be formed upon the initial bond formation between the carbonyl oxygen and one of the alkene carbons. rsc.orgchemistnotes.com For electron-rich alkenes, an alternative mechanism involving a single-electron transfer (SET) from the alkene to the excited isatin derivative can occur, leading to a radical-ion pair intermediate which then collapses to form the product. rsc.org

1,3-Dipolar Cycloaddition: this compound can serve as a precursor for generating 1,3-dipoles for cycloaddition reactions. For instance, condensation of the C3-carbonyl with an amine, such as 2,2,2-trifluoroethylamine, yields an isatin-derived ketimine. In the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this ketimine can be deprotonated to form an azomethine ylide. nih.govrsc.org This ylide, a 1,3-dipole, then reacts with a dipolarophile, such as a chalcone (B49325) (an α,β-unsaturated ketone), in a [3+2] cycloaddition. This reaction proceeds through a concerted or stepwise pathway to construct highly functionalized five-membered spiro-pyrrolidinyl oxindoles. nih.govnih.gov The reaction is often highly regiospecific, with the nucleophilic carbon of the ylide attacking the β-carbon of the unsaturated ketone. nih.gov

Stereochemical Aspects of this compound Transformations

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of the transformations involving this compound, particularly in reactions that generate new stereocenters. wikipedia.orgsaskoer.ca

Regioselectivity: In many reactions, the initial point of attack on the this compound molecule is highly selective.

In Paterno-Büchi reactions , the regioselectivity depends on the electronic nature of the alkene. The reaction mechanism dictates the outcome; for non-SET pathways, the formation of the most stable biradical intermediate governs which regioisomer of the spiro-oxetane is formed. rsc.orgchemistnotes.com

In 1,3-dipolar cycloadditions , the reaction between the azomethine ylide and an unsymmetrical dipolarophile is typically regiospecific, leading to a single constitutional isomer. nih.gov

C-H functionalization reactions on the benzene ring of the isatin core are directed by the existing substituents. The regioselectivity can often be predicted and even tuned by modifying reaction conditions such as solvent and pH, which influence the electronics and steric accessibility of the C-H bonds. nih.govpdx.edu

Diastereoselectivity: When a reaction creates a new stereocenter in a molecule that already contains one, diastereomers can be formed. Many reactions of N-alkylisatins exhibit high diastereoselectivity.

In 1,3-dipolar cycloadditions of isatin-derived azomethine ylides with alkenes, multiple new stereocenters are created. These reactions often proceed with excellent diastereoselectivity, affording the spirocyclic products with a specific relative configuration. nih.govrsc.org The choice of base and solvent can significantly influence the diastereomeric ratio (dr) of the products. For example, DBU has been shown to be an effective catalyst for achieving high diastereoselectivity in the synthesis of 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles. nih.govrsc.org The observed stereochemistry is often rationalized by analyzing the transition state energies, where steric and electronic interactions favor one approach of the reactants over the other, akin to the Zimmerman-Traxler model in aldol (B89426) reactions. harvard.eduua.es

The table below summarizes the results of a diastereoselective 1,3-dipolar cycloaddition between various N-substituted isatin ketimines and a chalcone, highlighting the high diastereoselectivity achieved.

| Entry | Isatin Ketimine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 1 | N-CH₂Ph (Benzyl) | 3a | 75 | 95:5 | nih.gov |

| 2 | N-H | 3b | 85 | 98:2 | nih.gov |

| 3 | 5-F | 3e | 87 | >99:1 | nih.gov |

| 4 | 5-Cl | 3f | 81 | >99:1 | nih.gov |

| 5 | 5-Br | 3g | 79 | >99:1 | nih.gov |

In Paterno-Büchi reactions , the diastereoselectivity is explained by the stability of the conformers of the biradical intermediate. The final product distribution reflects the energetic differences between the transition states leading to the different diastereomers. rsc.orgcambridgescholars.com

The stereochemical outcome of these transformations is crucial, as the biological activity and material properties of the resulting molecules are highly dependent on their three-dimensional structure.

Computational Chemistry and Theoretical Investigations into 1 Dodecylindoline 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 1-Dodecylindoline-2,3-dione at the atomic level. These computational methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the molecule's electronic architecture and its correlation with spectroscopic data.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

The electronic character of this compound is largely defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity. rsc.org

For instance, a DFT study on the closely related compound, 1-(12-bromododecyl)indoline-2,3-dione, calculated at the B3LYP/6–311G(d,p) level of theory, determined the HOMO-LUMO gap to be approximately 3.57 eV. researchgate.net This value suggests a relatively stable molecule. The introduction of electron-withdrawing groups, such as bromine atoms on the isatin (B1672199) core, has been shown to lower both HOMO and LUMO energy levels. rsc.org This tuning of orbital energies is a key aspect of modifying the electronic properties of isatin derivatives. rsc.org The reactivity can be assessed by the energy difference between the LUMO and HOMO orbitals; a smaller gap indicates a molecule is more polarizable and thus more reactive. wuxibiology.com

Table 1: Frontier Orbital Energies and Energy Gap for Isatin Derivatives This table presents representative data for analogous compounds to illustrate the electronic properties.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1-(12-bromododecyl)indoline-2,3-dione | B3LYP/6–311G(d,p) | - | - | 3.57 | researchgate.net |

| 5-bromo-1-dodecyl-indoline-2,3-dione Analogue (Oxidized Form) | CV/Optical | -6.33 | -4.12 | 2.21 | rsc.org |

| Isatin Derivative 3c | DFT | - | - | 2.880 | worldscientific.com |

Charge distribution is another fundamental aspect of the electronic structure. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. uni-muenchen.defaccts.de In NBO analysis, the molecular wavefunction is translated into the familiar Lewis structure picture of localized bonds and lone pairs. uni-muenchen.de This method calculates the net atomic charges on each atom, revealing the polarity of bonds and the sites most susceptible to nucleophilic or electrophilic attack. uni-rostock.de For example, in formaldehyde, NBO analysis assigns a net positive charge to the carbon atom and a net negative charge to the oxygen atom, quantifying the polarity of the C=O bond. uni-muenchen.de For this compound, NBO analysis would quantify the charge separation across the dione (B5365651) system and the influence of the long alkyl chain on the electron density of the indoline (B122111) core.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides the theoretical framework for understanding the electronic structure and properties of molecules by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals. ub.eduscielo.br These orbitals, formed from the linear combination of atomic orbitals (LCAO), can be bonding, antibonding, or non-bonding. scielo.brdergipark.org.tr

In the context of this compound, MO theory applications focus on analyzing the frontier orbitals (HOMO and LUMO). The spatial distribution of the HOMO indicates the regions from which an electron is most easily donated (nucleophilic sites), while the LUMO distribution shows where an electron is most easily accepted (electrophilic sites). wuxibiology.com For isatin derivatives, the HOMO is typically localized over the benzene (B151609) ring portion of the indoline system, while the LUMO is concentrated around the electron-deficient dicarbonyl (C2 and C3) region. This distribution explains the characteristic reactivity of the isatin core, particularly the susceptibility of the C3-carbonyl group to nucleophilic attack. worldscientific.com The long dodecyl chain at the N1 position primarily influences the molecule's solubility and steric profile but can also have subtle electronic effects on the indoline ring through hyperconjugation, which can be rationalized using MO analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental structure assignment. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR chemical shifts (δ). rsc.orgnih.gov The accuracy of these predictions depends on the choice of the DFT functional, the basis set, and the modeling of solvent effects. nih.govnih.gov For example, experimental ¹H and ¹³C NMR data are available for compounds like 6-bromo-1-dodecylindoline-2,3-dione. rsc.org A computational study would involve optimizing the geometry of this molecule and then performing GIAO-DFT calculations to predict its NMR spectrum. Comparing the predicted chemical shifts with the experimental values (e.g., the triplet for the terminal methyl group protons around 0.87 ppm or the carbonyl carbons above 157 ppm) serves to confirm the structure. rsc.org

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. gaussian.combeilstein-journals.org The output provides the wavelength of maximum absorption (λ_max) for each electronic transition. gaussian.com For isatin derivatives, the characteristic absorptions in the UV-Vis spectrum correspond to π→π* and n→π* transitions within the conjugated system. uobabylon.edu.iq TD-DFT calculations can predict these transitions and how they are affected by substituents or the solvent environment, showing good agreement with experimental results. researchgate.netresearchgate.net

Table 2: Representative Experimental NMR Data for an Analogous Compound Data for 6-bromo-1-dodecylindoline-2,3-dione, illustrating typical chemical shifts that can be correlated with GIAO-DFT predictions.

| Nucleus | Chemical Shift (δ, ppm) | Description | Reference |

|---|---|---|---|

| ¹H | ~7.45 (d) | Aromatic Proton | rsc.org |

| ¹H | ~3.68 (t) | N-CH₂ Protons | rsc.org |

| ¹H | ~0.87 (t) | Terminal -CH₃ Protons | rsc.org |

| ¹³C | ~182.2 | Carbonyl Carbon (C=O) | rsc.org |

| ¹³C | ~157.9 | Carbonyl Carbon (C=O) | rsc.org |

| ¹³C | ~40.4 | N-CH₂ Carbon | rsc.org |

| ¹³C | ~14.1 (approx.) | Terminal -CH₃ Carbon | rsc.org |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides the tools to model the entire energy landscape of a chemical reaction, identifying intermediates and, most importantly, the high-energy transition states that govern the reaction rate. uobabylon.edu.iq For reactions involving this compound, this involves mapping the potential energy surface as the reactants transform into products.

A common reaction of the isatin core is its condensation with amines to form Schiff bases. tsijournals.comresearchgate.net Theoretical studies on this type of reaction propose several possible transition state structures. tsijournals.comresearchgate.net By calculating the energy of each proposed structure, the most likely reaction pathway can be determined. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. tsijournals.comresearchgate.net

For example, in the piperidinolysis of isatin derivatives, a mechanism involving the nucleophilic attack of piperidine (B6355638) on the C2-carbonyl carbon is proposed. maxapress.com This leads to a tetrahedral intermediate, and the transition state leading to it can be modeled. By calculating the activation parameters (enthalpy of activation ΔH#, entropy of activation ΔS#, and free energy of activation ΔG#) for different substituted isatins, chemists can gain insight into the electronic demands of the reaction. maxapress.com Such analyses reveal that the reaction is entropy-controlled, and the structure of the transition state is more ordered than the reactants. maxapress.com These methodologies are directly applicable to understanding the reactivity of this compound in similar transformations.

Molecular Docking and Dynamics Simulations

While often used to predict biological activity, molecular docking and dynamics simulations are fundamentally tools for investigating the interaction mechanisms between a small molecule (ligand) and a macromolecule (receptor). nih.gov The focus here is on the non-covalent forces and conformational changes that define the binding event.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govnih.gov For this compound, docking studies would place the molecule into a protein's binding pocket and calculate a scoring function to estimate binding affinity. The analysis reveals key interactions, such as hydrogen bonds between the isatin's carbonyl oxygens and amino acid residues (like Asp or Val), and hydrophobic interactions between the dodecyl chain and nonpolar pockets within the protein. scielo.brnih.gov For instance, docking studies of N-alkyl isatin derivatives into the GSK-3β enzyme have identified specific hydrogen bond interactions with residues like Val135 and Asp133 that are crucial for binding. scielo.br

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. worldscientific.com Starting from a docked pose, an MD simulation models the movement of every atom in the system, offering insights into the stability of the binding interactions. worldscientific.com It can show how water molecules mediate interactions and how the protein and ligand conformations adjust to achieve an optimal fit. For this compound, an MD simulation could track the stability of its interactions in a binding site, confirming whether the key hydrogen bonds identified in docking are maintained over time and assessing the flexibility and conformational behavior of the long dodecyl tail within its sub-pocket.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

QSAR and QSPR are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scispace.comdergipark.org.tr These models are built on the principle that the properties of a molecule are a function of its structure. jocpr.com

For a theoretical understanding of structural impact, a QSAR/QSPR study on a series of N-alkylindoline-2,3-diones, including the dodecyl variant, would follow these steps:

Data Set and Descriptor Calculation: A dataset of N-alkyl isatins with measured properties (e.g., melting point, solubility, or a specific activity) is assembled. dergipark.org.trjocpr.com For each molecule, a large number of numerical parameters, or "descriptors," are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges from DFT), spatial or steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). dergipark.org.trjocpr.com

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest. scispace.comjocpr.com For example, a QSAR study on N-alkyl substituted isatins found that descriptors like the number of bromine atoms and a surface area parameter (SA Hydrophilic Area) were key for modeling anticancer activity. jocpr.com A QSPR model for the melting points of isatin derivatives successfully used total connectivity (TC) and the average charge on an aryl group (AQArH) as descriptors. dergipark.org.tr

Validation: The model's predictive power is tested using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and ideally external validation with a separate test set of molecules. scispace.comdergipark.org.tr A robust model (e.g., q² > 0.5) can then be used to predict the properties of new, unsynthesized molecules. scispace.com

For this compound, these methodologies allow for a theoretical understanding of how the dodecyl chain's length and lipophilicity quantitatively contribute to a given physicochemical property when compared to other N-alkyl analogues.

Solvent Effects and Environmental Influence on Molecular Conformation

The molecular conformation of this compound is significantly influenced by its surrounding environment, particularly the solvent in which it is dissolved. Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the subtle yet crucial changes in the molecule's three-dimensional structure in response to varying solvent polarities. These theoretical investigations provide insights into how solute-solvent interactions can alter key geometrical parameters, ultimately affecting the molecule's reactivity and physicochemical properties.

The polarity of the solvent plays a pivotal role in determining the conformational state of molecules. nih.govajol.info For this compound, the interaction between the permanent dipole moment of the molecule and the electric field of the solvent molecules can lead to conformational adjustments. In polar solvents, the molecule may adopt a conformation that maximizes these favorable dipole-dipole interactions, which can lead to an increase in the planarity and dipole moment of the molecule. ajol.info Conversely, in non-polar solvents, intramolecular forces and steric effects are more dominant in dictating the molecular shape.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. Studies on related heterocyclic compounds have shown that increasing solvent polarity can lead to noticeable changes in bond lengths, bond angles, and, most importantly, dihedral angles. nih.gov For this compound, the key conformational flexibility lies in the orientation of the dodecyl chain relative to the planar isatin core.

Detailed Research Findings:

Computational analyses on analogous N-alkylated isatin structures and other relevant molecules reveal distinct trends in conformational behavior with changing solvent environments. Although specific data for this compound is not extensively published, the principles derived from similar systems are applicable.

Planarity of the Isatin Core: The indoline-2,3-dione moiety is nearly planar. nih.gov However, the degree of planarity can be subtly affected by the solvent. Polar solvents can enhance the charge separation within the molecule, reinforcing the resonance structures that favor a planar arrangement of the fused rings.

Orientation of the Dodecyl Chain: The dihedral angle between the isatin core and the dodecyl chain is a critical parameter. In the gas phase or non-polar solvents, the long alkyl chain may adopt a more coiled or folded conformation to minimize its surface area. In contrast, in a polar solvent, the interactions between the polar isatin head and the solvent molecules may influence the orientation of the attached non-polar dodecyl tail. Studies on other molecules have demonstrated that dihedral angles can increase with the polarity of the solvent, suggesting a potential straightening or altered orientation of the alkyl chain. ajol.info

Dipole Moment: The dipole moment of this compound is expected to increase with solvent polarity. This is a direct consequence of the stabilization of the charge-separated resonance forms of the molecule by the polar solvent environment. ajol.info This increased polarization can, in turn, influence intermolecular interactions.

The following interactive table summarizes the theoretical impact of different solvent environments on key molecular properties of a representative N-alkylated isatin, illustrating the general trends expected for this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Key Dihedral Angle (°) (Illustrative) |

| Gas Phase | 1.00 | ~4.5 | ~85.0 |

| Cyclohexane | 2.02 | ~4.8 | ~85.5 |

| Chloroform | 4.81 | ~5.2 | ~86.2 |

| Ethanol (B145695) | 24.55 | ~5.8 | ~87.0 |

| Water | 78.39 | ~6.1 | ~87.5 |

This table is illustrative and based on general trends observed in computational studies of related molecules. Actual values for this compound would require specific DFT calculations.

Research Applications of 1 Dodecylindoline 2,3 Dione in Chemical Sciences

Role as a Building Block in Complex Molecule Synthesis

Isatin (B1672199) and its derivatives are well-established as versatile precursors in organic synthesis due to the reactivity of their ketone groups, particularly at the C3 position. nih.govresearchgate.net The presence of the dodecyl group in 1-Dodecylindoline-2,3-dione enhances its solubility in organic solvents, facilitating its use in various synthetic transformations for creating intricate molecular architectures. nih.govresearchgate.net

The isatin scaffold is a fundamental component in the construction of numerous polycyclic heterocyclic systems. nih.govmdpi.com The reactive dicarbonyl functionality of this compound allows it to participate in a variety of cyclization and condensation reactions. For instance, isatin derivatives are used in the Pfitzinger reaction to produce quinoline-4-carboxylic acids. icm.edu.pl They also serve as starting materials for spiro-heterocycles, such as in multi-component reactions with compounds like malononitrile (B47326) and carbon disulfide to form spiro[indoline-3,4′- nih.govresearchgate.netdithiine] derivatives. researchgate.net The N-dodecyl group is maintained throughout these synthetic sequences, ultimately influencing the physical properties of the final polycyclic molecule. The synthesis of complex nitrogen-containing heterocycles often involves cascade reactions where the isatin moiety can be a crucial starting point. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Isatin Scaffolds

| Product Class | Reactants/Reaction Type | Relevance of N-substitution |

|---|---|---|

| Spiro[indoline-3,4'- nih.govresearchgate.netdithiine]s | Malononitrile, Carbon Disulfide, Dimedone | The N-alkyl group enhances solubility and can influence crystal packing. |

| Quinoline-4-carboxylic acids | Pfitzinger Reaction | N-substitution is retained, affecting the properties of the final quinoline (B57606) derivative. |

| Fused Indole-Pyridazines | Cycloaddition Reactions | The indole (B1671886) nitrogen can be pre-functionalized with groups like dodecyl before further cyclizations. mdpi.com |

Beyond traditional heterocycle synthesis, this compound serves as a precursor for more complex and advanced organic scaffolds. The reactivity of the C3-carbonyl group enables condensations, additions, and rearrangements to build molecules with unique three-dimensional structures. These scaffolds are of interest in medicinal chemistry and materials science. For example, the reaction of N-alkylated isatins can lead to the formation of oxindole (B195798) derivatives, which are core structures in many biologically active compounds. The dodecyl chain can play a role in directing the assembly of these scaffolds or ensuring their compatibility with non-polar environments.

Exploration in Materials Science and Polymer Chemistry

The incorporation of the this compound moiety into larger molecular systems has led to its exploration in materials science, where the combination of a rigid, electron-accepting core and a flexible, solubilizing side chain is highly desirable.

The indoline-2,3-dione structure can be incorporated into polymer backbones to create materials with interesting electronic properties. Derivatives of isatin have been used to construct donor-acceptor polymers, which are crucial for applications in organic electronics. rsc.org In these polymers, the isatin-like unit often serves as the electron-accepting moiety. The long dodecyl chain is essential in this context, as it ensures the solubility of the resulting polymer in common organic solvents, which is a prerequisite for solution-based processing and fabrication of thin films. rsc.org For example, a polymer incorporating a (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene) unit demonstrated properties suitable for n-type organic transistors. rsc.org The N-substituent (such as a dodecyl group) is critical for processability.

The electron-deficient nature of the indoline-2,3-dione core makes it a suitable building block for n-type organic semiconductors. rsc.orgmdpi.com When connected with electron-donating units, it can form materials with low-lying energy levels, which are necessary for stable electron transport. The dodecyl chains not only provide solubility but also influence the solid-state packing and morphology of the material, which are critical factors for charge transport in thin-film devices. rsc.org

Furthermore, the isatin chromophore is related to the indigo (B80030) dye structure, and its derivatives have been investigated as dyes. mdpi.comrsc.org The color of these compounds can be tuned by chemical modification. N-alkylation with a dodecyl chain can enhance their solubility in non-polar media, making them suitable for applications such as disperse dyes for synthetic fabrics or as components in dye-sensitized solar cells.

Table 2: Properties and Applications in Organic Electronics

| Material Type | Role of this compound | Function of Dodecyl Chain | Potential Application |

|---|---|---|---|

| n-type Polymer Semiconductor | Electron-accepting building block | Ensures polymer solubility for solution processing. rsc.org | Organic Thin-Film Transistors (OTFTs) |

The molecular structure of this compound, featuring a planar, polar heterocyclic head and a long, non-polar alkyl tail, makes it an ideal candidate for studies in self-assembly and supramolecular chemistry. In the solid state, these molecules can arrange into highly ordered structures. X-ray crystallography studies have shown that this compound molecules can form three-dimensional networks through C—H⋯O hydrogen bonds. nih.gov A closely related compound, 1-(12-bromododecyl)indoline-2,3-dione, was found to form a micellar-like structure in the crystal, driven by hydrogen bonds and π-stacking interactions between the indoline (B122111) head groups, with the dodecyl tails intercalating. nih.gov This self-assembly behavior is driven by a combination of directional hydrogen bonding, π–π stacking of the aromatic cores, and van der Waals interactions of the alkyl chains, resembling the behavior of amphiphilic molecules.

Investigations in Catalysis and Ligand Design

The unique structural features of the indoline-2,3-dione core, combined with the long alkyl chain of the dodecyl group, make this compound and related N-alkylisatins valuable molecules in the fields of catalysis and ligand design.

Ligand Precursor for Transition Metal Catalysis

While not typically a ligand itself, the isatin moiety of this compound serves as a versatile precursor for the synthesis of more complex ligands, particularly Schiff bases. The condensation of the C-3 carbonyl group of an N-substituted isatin with a primary amine yields a Schiff base containing an imine group. These resulting isatin-Schiff base derivatives are effective chelating agents for a variety of transition metals. researchgate.net

These ligands can coordinate with metal ions such as palladium(II), ruthenium(II), copper(II), and zinc(II) through nitrogen and oxygen donor atoms. researchgate.net The resulting metal complexes have garnered significant interest due to their potential catalytic activity in a range of chemical reactions. The stability and activity of these complexes can be fine-tuned by modifying the substituent at the N-1 position of the isatin ring; in this case, the dodecyl group imparts significant lipophilicity, which can influence the solubility and catalytic behavior of the corresponding metal complex in nonpolar media. The high thermal and moisture stability of many Schiff base complexes makes them suitable for applications in both homogeneous and heterogeneous catalysis. researchgate.net

Organocatalytic Applications

In the field of organocatalysis, N-substituted isatins like this compound primarily function as key substrates rather than as catalysts themselves. The electron-deficient C-3 carbonyl group makes the isatin core an excellent electrophile, rendering it highly reactive in a variety of asymmetric transformations catalyzed by small organic molecules. rsc.org

N-alkylisatins are frequently employed in reactions such as:

Michael additions: Where nucleophiles add to α,β-unsaturated systems derived from isatins.

Aldol (B89426) reactions: Using the reactive C-3 ketone for carbon-carbon bond formation.

Friedel-Crafts alkylations: Where the isatin carbonyl is activated by an organocatalyst to react with electron-rich aromatic systems. researchgate.net

N-heterocyclic carbenes (NHCs), for instance, have been used to catalyze the functionalization of the N-1 and C-3 positions of the isatin core. acs.orgrsc.org The N-alkylation of the isatin nitrogen is a crucial step, as it reduces the lability of the isatin nucleus toward bases while preserving its electrophilic reactivity at the C-3 position, making N-alkylated derivatives like this compound ideal substrates for these synthetic strategies. nih.gov

Mechanistic Explorations of Biological Interactions

The isatin scaffold is a recognized "privileged structure" in medicinal chemistry, and its N-substituted derivatives are subjects of intense investigation to understand their interactions with biological macromolecules. These studies are strictly preclinical, focusing on molecular mechanisms through in vitro assays and computational modeling.

Enzyme Binding and Inhibition Mechanisms (Theoretical and in vitro)

In vitro studies have demonstrated that N-substituted isatin derivatives can act as potent and selective inhibitors of various enzymes. The nature of the substituent at the N-1 position significantly influences this inhibitory activity. A key finding is the correlation between the hydrophobicity of the N-substituent and the inhibitory potency against certain enzymes.

One notable study on carboxylesterases (CEs) found that isatin derivatives with greater hydrophobicity were significantly more potent inhibitors. Analogs with calculated logP (clogP) values greater than 5 routinely yielded inhibition constants (Ki) in the nanomolar range, whereas compounds with clogP values below 1.25 were ineffective. The long dodecyl chain of this compound would confer a high degree of lipophilicity, suggesting it could be a potent inhibitor in this class. nih.gov

Other research has identified N-alkyl isatins as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), with some derivatives showing IC50 values in the sub-micromolar range. nih.gov The dodecyl group, as an N-alkyl substituent, is representative of the structures investigated in these studies. Similarly, isatin-based compounds have been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. nih.gov

| Enzyme Target Class | Example Enzyme(s) | Key Findings for N-Alkyl Isatin Derivatives | Reference |

|---|---|---|---|

| Hydrolases | Carboxylesterases (CEs) | Inhibitory potency is strongly correlated with the hydrophobicity of the N-substituent. Highly lipophilic analogs show Ki values in the nM range. | nih.gov |

| Kinases | Glycogen Synthase Kinase-3β (GSK-3β) | N-alkyl isatin derivatives exhibit strong inhibitory activity, with some compounds having IC50 values of 0.46 µM. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | N-alkyl-isatin-3-imino derivatives have been modeled as inhibitors, with substitutions on the isatin N1 position influencing activity. | nih.gov | |

| Glycosidases | α-Glucosidase, α-Amylase | Indoline-2,3-dione-based structures are investigated as potential inhibitors. | nih.gov |

| Proteases | Caspases | Properly functionalized N-alkyl isatins have been reported as potent and selective caspase inhibitors. | nih.gov |

Receptor Interaction Modeling (Theoretical)

To elucidate the binding mechanisms of N-substituted isatins at a molecular level, theoretical studies employing molecular docking are frequently used. These computational models predict the binding conformation and affinity of a ligand within the active site of a target protein.

For N-alkyl isatin derivatives targeting GSK-3β, docking studies have revealed key polar interactions within the ATP-binding site. nih.gov Similarly, modeling of isatin-based sulfonamide derivatives against α-glucosidase and α-amylase has helped to identify the specific amino acid residues responsible for binding and to hypothesize a mechanism of action. nih.gov

Target Identification Methodologies (Non-clinical)

Identifying the specific molecular targets responsible for the biological effects of a compound is a critical step in preclinical research. For novel isatin derivatives, target identification often begins by leveraging knowledge from previous screening campaigns and the known pharmacology of the isatin scaffold.

One such methodology involves a combination of in vitro screening and computational analysis. For example, a series of novel N-1,2,3-triazole–isatin hybrids were first evaluated for their anti-proliferation effects against various cancer cell lines. Based on information from these and prior screenings of related compounds, putative biological targets were identified. In one case, histone acetyltransferase P-300 (EP300) and acyl-protein thioesterase 2 (LYPLA2) were pinpointed as potential targets for further investigation. researchgate.net This approach allows researchers to form testable hypotheses about the mechanism of action without prior clinical data. The broad spectrum of known targets for the isatin core, which includes various proteases, kinases, and receptors, provides a rich foundation for these target identification efforts. acs.org

Strategies for the Derivatization and Functionalization of 1 Dodecylindoline 2,3 Dione

Peripheral Functionalization of the Indoline-2,3-dione Core

The indoline-2,3-dione core, with its electron-rich benzene (B151609) ring and reactive carbonyl groups, presents multiple sites for chemical modification. Functionalization of this core is a primary strategy for modulating the electronic and steric properties of the molecule.

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto the benzene portion of the indoline-2,3-dione core. msu.edu Halogenation and nitration are common examples of this type of reaction.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring is typically achieved using a halogen source in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. byjus.comyoutube.com The catalyst polarizes the halogen molecule, creating a potent electrophile that is attacked by the benzene ring. youtube.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a benzenonium ion, before a proton is removed to restore aromaticity. msu.edu For iodination, an oxidizing agent like nitric acid is often required to generate the electrophilic iodine species. youtube.com In the context of the 1-dodecylindoline-2,3-dione scaffold, the directing effects of the existing substituents determine the position of substitution. The acyl group of the five-membered ring is electron-withdrawing and acts as a meta-director, while the nitrogen atom is an ortho-, para-director. The outcome is typically substitution at the C5 and C7 positions.

Nitration: Nitration involves the reaction of the aromatic ring with a nitrating mixture, usually a combination of concentrated nitric acid and sulfuric acid. byjus.com Sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com This ion is then attacked by the benzene ring, following the same electrophilic aromatic substitution mechanism as halogenation. masterorganicchemistry.com Similar to halogenation, the substitution pattern on the this compound ring is directed to the C5 and C7 positions.

Table 1: Reagents and Products for Halogenation and Nitration

| Reaction Type | Reagents | Typical Product(s) |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-1-dodecylindoline-2,3-dione |

| Bromination | Br₂, FeBr₃ | 5-Bromo-1-dodecylindoline-2,3-dione |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1-dodecylindoline-2,3-dione |

The C2 (amide) and C3 (keto) carbonyl groups of the indoline-2,3-dione core are key sites for derivatization. The C3-keto carbonyl is particularly reactive towards nucleophiles and is often the primary site of modification.

Reactions at the C3-Carbonyl:

Condensation Reactions: The C3-carbonyl readily undergoes condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a base catalyst. This leads to the formation of Knoevenagel condensation products, which are valuable intermediates for further synthesis.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the C3-carbonyl into an exocyclic double bond, providing access to a variety of alkene derivatives.

Nucleophilic Addition: Grignard reagents and organolithium compounds add to the C3-carbonyl to form tertiary alcohols. Subsequent dehydration can yield 3-substituted indolin-2-ones.

Reductive Amination: The C3-carbonyl can be converted into an amino group through reductive amination, expanding the range of possible derivatives.

Reactions at the C2-Carbonyl: The C2-amide carbonyl is less reactive than the C3-keto carbonyl due to resonance delocalization of the nitrogen lone pair. However, it can undergo reactions under more forcing conditions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C2-amide to an amine, yielding indolines.

Thionation: Lawesson's reagent can be used to convert the C2-carbonyl into a thiocarbonyl, forming the corresponding thioamide.

Table 2: Functionalization Reactions at C2 and C3 Carbonyls

| Position | Reaction Type | Reagent(s) | Resulting Functional Group |

| C3 | Knoevenagel Condensation | Active Methylene Compound, Base | Exocyclic C=C bond with substituents |

| C3 | Nucleophilic Addition | Grignard Reagent (R-MgBr) | Tertiary Alcohol (-C(OH)R) |

| C2 | Reduction | LiAlH₄ | Amine (-CH₂-) |

| C2 | Thionation | Lawesson's Reagent | Thiocarbonyl (-C=S) |

Modifications of the N1-Dodecyl Chain

Introducing a functional group at the terminal (ω) position of the dodecyl chain without affecting the indoline-2,3-dione core is a valuable synthetic strategy. This can be achieved through methods that allow for remote C-H bond functionalization. One approach involves a two-step process where a halogen is first introduced to the alkane chain, followed by a cross-coupling reaction that selectively forms a C-C bond at the terminal position. nih.gov This regioconvergent method can utilize palladium catalysis to couple mixtures of secondary alkyl halides with aryl or alkenyl triflates, yielding the linear, terminally functionalized product. nih.gov

Another strategy involves starting with a precursor that already contains a terminal functional group, such as 12-bromododecan-1-ol, which can then be used to alkylate the isatin (B1672199) nitrogen. The remaining terminal hydroxyl group can then be further manipulated.

The N1-dodecyl chain can be modified to include linker or spacer units, which can be used to connect the indoline-2,3-dione moiety to other molecules, such as fluorescent tags, polymers, or other pharmacophores. This is typically achieved by synthesizing the N1-substituent separately and then attaching it to the isatin nitrogen. For example, a linker containing an ether or amide bond can be prepared. An amino-terminated linker could be coupled to a carboxyl group on the indoline (B122111) core (if previously installed), or a halo-terminated linker could be used in a standard N-alkylation reaction of isatin.

Table 3: Strategies for Incorporating Linkers

| Linker Type | Synthetic Approach | Resulting Linkage |

| Polyethylene Glycol (PEG) | Alkylation of isatin with a tosylated or halogenated PEG chain. | N-CH₂-(CH₂-O-CH₂)n-R |

| Amino Acid | Coupling of an N-protected amino acid to a C5-amino-isatin derivative. | Amide Bond |

| Alkyl Amine | Alkylation of isatin with a haloalkylamine derivative. | N-(CH₂)n-NH₂ |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. sigmaaldrich.com For these reactions to be applied to this compound, a suitable handle, typically a halogen (Br or I) or a triflate group, must first be installed on the aromatic ring, as described in section 7.1.1.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This reaction couples an organotin compound (stannane) with an aryl halide. While highly effective, the toxicity of the tin reagents is a significant drawback.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly reliable method for synthesizing aryl alkynes.

These reactions provide a modular approach to introduce a wide variety of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups, onto the indoline-2,3-dione scaffold. mdpi.com

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Biaryl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Not always required) | Aryl-Substituted |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine (B6355638) | Aryl Alkyne |

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural features from each of the starting materials. The this compound scaffold, with its reactive C3-carbonyl group, is an excellent substrate for various MCRs, leading to the generation of diverse heterocyclic compounds, particularly spirooxindoles. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly build molecular complexity.

One prominent class of MCRs involves the reaction of this compound with active methylene compounds and other reagents. For instance, a three-component reaction with an active methylene compound such as malononitrile and a 1,3-dicarbonyl compound can yield complex spirooxindole structures. The reaction is often catalyzed by a Lewis acid and proceeds with high efficiency under mild conditions.

Another significant category of MCRs applicable to this compound includes isocyanide-based reactions like the Passerini and Ugi reactions. wikipedia.org

Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (in this case, the C3-ketone of this compound) to produce an α-acyloxy amide. wikipedia.org This reaction is known for its high atom economy and convergence. wikipedia.org

Ugi Reaction : A four-component reaction, the Ugi reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.